molecular formula C17H19ClN4OS B2778311 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide CAS No. 1251583-85-3

2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

Cat. No. B2778311
CAS RN: 1251583-85-3
M. Wt: 362.88
InChI Key: YYWQBQIMJZDPEB-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It has a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a benzenesulfonamide group, and a trifluoromethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the benzenesulfonamide group, and the trifluoromethoxyphenyl group. These groups would likely confer distinct chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy, trifluoromethoxy, and sulfonamide groups could affect its solubility in different solvents .

Scientific Research Applications

Photosensitization and Photodynamic Therapy

  • Pişkin, Canpolat, and Öztürk (2020) synthesized new benzenesulfonamide derivatives substituted with zinc(II) phthalocyanine, demonstrating high singlet oxygen quantum yield. These compounds, including variants of benzenesulfonamide, show potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Kynurenine 3-Hydroxylase Inhibition

  • Röver et al. (1997) discussed the synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This class of compounds, including benzenesulfonamide derivatives, showed potential in vitro inhibition of the enzyme, suggesting relevance in the study of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial and UV Protection in Textiles

  • Mohamed, Abdel-Wahab, and Fahmy (2020) designed benzenesulfonamide derivatives with thiazole azodyes for use in cotton fabrics. These compounds provided UV protection and antimicrobial properties, indicating their application in enhancing the functional qualities of textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Anticancer Activity

  • Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, including benzenesulfonamide compounds. These showed potent anti-tumor activities against hepatocellular carcinoma, highlighting their potential in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Anticonvulsant Agents

  • Farag et al. (2012) explored heterocyclic compounds containing a sulfonamide thiazole moiety as anticonvulsant agents. This research demonstrates the potential of benzenesulfonamide derivatives in the development of new treatments for convulsions (Farag et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could act by binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s used as a drug, its safety would be evaluated through preclinical and clinical testing .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. For example, if it’s a drug, future research could focus on optimizing its structure to improve its efficacy and reduce side effects .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-12-4-5-13(10-14(12)18)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQBQIMJZDPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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